N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of sulfonyl-containing tetrahydroisoquinolines
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyclopropanecarboxamide derivatives, have been studied for their potential biological activities .
Mode of Action
It’s worth noting that the interaction of a compound with its targets often involves the formation of chemical bonds and changes in molecular structure .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in two major pathways, depending on whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Pharmacokinetics
In-silico adme and drug-likeness prediction of similar compounds have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .
Result of Action
The activation of certain inflammasomes is known to be controlled by a two-step signal, involving the activation of the transcriptional factor nf-κb, resulting in upregulation of certain proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using propylsulfonyl chloride in the presence of a base such as triethylamine.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the cyclopropane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the compound, potentially with the removal of the sulfonyl group.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
- N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
Uniqueness
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is unique due to the presence of the propylsulfonyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This can make it more effective in reaching its molecular targets compared to similar compounds with shorter alkyl chains.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-9-22(20,21)18-8-7-12-5-6-15(10-14(12)11-18)17-16(19)13-3-4-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWXIOIJOXZTFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.